6-Chloro-4-(trifluoromethyl)nicotinic acid
Overview
Description
6-Chloro-4-(trifluoromethyl)nicotinic acid, also known as 6-C4TFA, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, pharmacology, and toxicology due to its unique properties. 6-C4TFA is a derivate of nicotinic acid, an important intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD). 6-C4TFA is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the regulation of NAD metabolism. This compound has been used in numerous studies to investigate the role of NAD in various cellular processes.
Scientific Research Applications
Agrochemical Industry
- Field : Agrochemical Industry
- Application : Trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)nicotinic acid, are used as a key structural motif in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Field : Pharmaceutical Industry
- Application : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Many candidates are currently undergoing clinical trials .
Synthesis of Pyridine Carboxamides
- Field : Organic Chemistry
- Application : 6-Chloro-4-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides, which act as palm site inhibitors of HCV NS5B polymerase .
- Method : The specific methods of synthesis were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
Synthesis of Pyrazolylcarboxanilides
- Field : Organic Chemistry
- Application : 6-Chloro-4-(trifluoromethyl)nicotinic acid can also be used to synthesize pyrazolylcarboxanilides, which act as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
- Method : The specific methods of synthesis were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
In addition, the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
In addition, the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULUOEXUXOKCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382624 | |
Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(trifluoromethyl)nicotinic acid | |
CAS RN |
261635-77-2 | |
Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-4-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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